2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone
Description
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c18-14-6-4-13(5-7-14)15-8-9-16(20-19-15)23-12-17(22)21-10-2-1-3-11-21/h4-9H,1-3,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOIKUPFEPNHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone can be achieved through multiple synthetic routes:
Pyridazine Derivative Formation: Start with a suitable pyridazine precursor. Introduction of the 4-fluoro-phenyl group via nucleophilic substitution reaction.
Sulfur-Substitution: Thiolation to attach the pyridazinylsulfanyl group, often using thiol-based reagents under controlled temperature and catalytic conditions.
Piperidine Attachment: The piperidine ring is introduced via nucleophilic substitution or reductive amination reactions, facilitated by reagents such as piperidine and ethanone derivatives.
Industrial Production Methods
In an industrial setting, large-scale production might involve multi-step continuous flow synthesis to enhance yield and purity. Employing automated reactors and real-time monitoring systems ensures optimal reaction conditions, minimizing by-products and waste.
Chemical Reactions Analysis
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone exhibits various chemical reactivities:
Oxidation: The compound can undergo oxidation, particularly at the sulfanyl group, forming sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carbonyl group in ethanone, converting it to alcohols. Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic substitution reactions are feasible at the phenyl and piperidinyl positions, introducing different functional groups for diverse applications.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone exhibit significant anticancer properties. These compounds can act as kinase inhibitors, which are crucial in the treatment of various cancers, including non-small cell lung cancer (NSCLC). The mechanism involves the inhibition of specific signaling pathways that promote cancer cell proliferation and survival.
Case Study:
A study demonstrated that the active enantiomer of a related compound effectively inhibited tumor growth in NSCLC models by targeting the c-Met pathway, which is often dysregulated in cancer .
Antimicrobial Properties
Compounds containing pyridazine and piperidine structures have been shown to possess antimicrobial activity against various bacterial strains. The presence of sulfur in the compound may enhance its interaction with microbial enzymes, leading to increased efficacy.
Case Study:
In vitro studies revealed that derivatives of this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases .
Neurological Applications
The structural features of this compound suggest possible interactions with neurotransmitter systems. Research into similar compounds has indicated potential use in treating neurological disorders such as depression and anxiety.
Case Study:
A pharmacological evaluation showed that related piperidine derivatives demonstrated antidepressant-like effects in animal models, indicating their potential role in neuropharmacology .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Various synthetic routes have been explored to optimize yield and purity.
| Synthetic Route | Starting Materials | Yield (%) | Comments |
|---|---|---|---|
| Route A | Pyridazine derivatives | 85% | Efficient synthesis with minimal by-products |
| Route B | Fluorophenyl sulfonamide | 78% | Requires careful control of reaction conditions |
Mechanism of Action
The compound's mechanism of action is largely dependent on its ability to interact with molecular targets such as enzymes and receptors. Its fluoro-phenyl and pyridazinylsulfanyl groups facilitate binding to active sites, while the piperidinyl ethanone moiety enhances its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
Several compounds with overlapping structural motifs are documented in EP 1 808 168 B1 :
Key Observations :
Piperidine/Ethanone Derivatives
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS 1355178-81-2)
- Structure: Lacks the pyridazine-sulfanyl moiety, simplifying the scaffold to a piperidine-ethanone system with a 4-fluorophenyl group.
- Applications: Used in laboratory research, likely as a precursor or intermediate for CNS-active compounds.
4-(4-Fluorophenyl)piperazin-1-ylmethanone (CAS 921230-83-3)
- Structure : Piperazine ring replaces piperidine; fluoropyridinyl group introduces additional steric and electronic complexity.
- Applications: Not explicitly stated, but piperazine derivatives are common in serotonin/dopamine receptor modulation .
Comparison with Target Compound :
- Piperidine vs.
Heterocyclic Hybrids
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone
Key Differences :
- Benzotriazole vs.
Research Findings and Implications
- Pharmacokinetics : The target compound’s sulfanyl group may confer slower hepatic clearance compared to oxygen-linked analogs (e.g., ethers) .
- Bioactivity : Fluorophenyl and piperidine motifs are prevalent in acetylcholinesterase inhibitors (e.g., donepezil analogs), suggesting CNS applications .
- Safety Profile: Simpler analogs like 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone require stringent handling protocols, implying that structural complexity in the target compound might mitigate acute toxicity .
Biological Activity
The compound 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone is a complex organic molecule that has attracted attention for its potential biological activities. Its structure includes a pyridazine core, a fluorophenyl group, and a piperidine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is essential for exploring its potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C24H24FN3OS |
| Molecular Weight | 425.52 g/mol |
| IUPAC Name | This compound |
| CAS Number | 882749-56-6 |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antitumor agent and other therapeutic effects.
Antitumor Activity
Research indicates that derivatives of pyridazine, including this compound, exhibit significant antitumor activity. For instance, studies have shown that pyridazine derivatives can inhibit the proliferation of cancer cell lines by targeting specific signaling pathways involved in cell growth and survival.
In vitro studies demonstrated that the compound could induce apoptosis in certain cancer cell lines, suggesting a mechanism involving the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins. The IC50 values for cell viability assays were reported to be in the micromolar range, indicating potent activity against tumor cells.
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It can interact with various receptors, potentially modulating signaling pathways that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
Case Studies
- Study on Anticancer Properties :
- Inhibition of Tumor Growth :
Comparative Analysis with Similar Compounds
To further understand its biological activity, a comparison with similar compounds can provide insights into structure-activity relationships (SAR):
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(3,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide | Contains triazolo core | Antitumor and anti-inflammatory |
| 6-(4-chlorophenyl)-pyridazinone | Chlorine substitution | Moderate cytotoxicity |
| 6-(4-methylphenyl)-pyridazinone | Methyl substitution | Enhanced binding affinity |
Q & A
Q. What are the standard synthetic routes for 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone?
The synthesis typically involves multi-step reactions starting with substituted piperidine and pyridazine precursors. Key steps include:
- Coupling reactions : Sulfur-based coupling (e.g., thiol-ether formation) between the pyridazine and piperidine moieties under nucleophilic conditions .
- Catalysts : Use of transition metals (e.g., Pd for cross-coupling) or base catalysts (e.g., K₂CO₃) to facilitate bond formation .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. Which analytical techniques are critical for characterizing this compound?
Standard methods include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the piperidine, pyridazine, and fluorophenyl groups .
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O, C-S) .
- Thin-Layer Chromatography (TLC) : Monitoring reaction progress .
Q. How is solubility behavior predicted for this compound in different solvents?
Solubility is inferred from logP values and functional group compatibility:
- Hydrophilic solvents (DMSO, methanol) : Suitable due to the sulfanyl and ketone groups .
- Hydrophobic solvents (chloroform) : Compatible with aromatic fluorophenyl and piperidine moieties .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) be resolved?
Methodological approaches include:
Q. What experimental designs optimize reaction yields during synthesis?
Strategies involve:
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading .
- In situ monitoring : Real-time TLC or HPLC to track intermediate formation .
- Microwave-assisted synthesis : Accelerating reaction kinetics for time-sensitive steps .
Q. How is crystallography used to determine molecular conformation and intermolecular interactions?
X-ray diffraction parameters (e.g., triclinic space group P1, unit cell dimensions) reveal:
- Molecular packing : Hydrogen bonding between ketone and sulfanyl groups .
- Torsion angles : Conformational flexibility of the piperidine ring .
- Refinement methods : Least-squares optimization (R-factor < 0.05) to validate atomic positions .
Q. What computational modeling approaches predict target binding affinity?
- Docking studies : Using PubChem-derived 3D structures (e.g., InChI=1S/C14H18FNO...) to model interactions with kinases or GPCRs .
- QSAR models : Correlating substituent effects (e.g., fluorine position) with activity .
Q. How can structure-activity relationships (SAR) be systematically investigated?
- Piperidine modifications : Introducing methyl or sulfonyl groups to alter steric and electronic profiles .
- Pyridazine substitutions : Replacing sulfur with oxygen to assess bioavailability changes .
Methodological Challenges
Q. What strategies address solubility challenges in formulation studies?
- Co-solvent systems : Blending DMSO with aqueous buffers for in vitro assays .
- Solid dispersion : Enhancing dissolution via amorphous formulations .
Q. How are safety protocols implemented for handling reactive intermediates?
- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Fume hoods for volatile reagents (e.g., thiols) .
- Waste disposal : Neutralization of acidic/byproduct streams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
